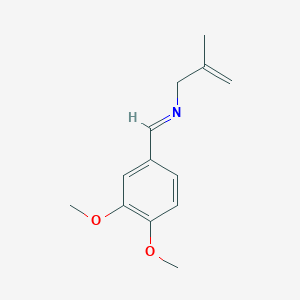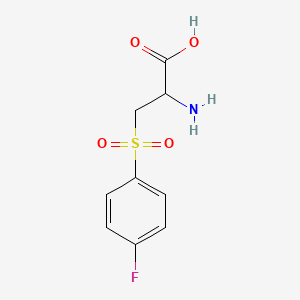
2-Amino-3-(4-fluorophenyl)sulfonylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-fluorophenyl)sulfonylpropanoic acid is a compound that belongs to the class of amino acid derivatives It is structurally characterized by the presence of an amino group, a fluorophenyl group, and a sulfonyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-fluorophenyl)sulfonylpropanoic acid typically involves the introduction of the sulfonyl group to the fluorophenylpropanoic acid derivative. One common method is the sulfonylation reaction, where a sulfonyl chloride reacts with the amino acid derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
化学反応の分析
Types of Reactions
2-Amino-3-(4-fluorophenyl)sulfonylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-Amino-3-(4-fluorophenyl)sulfonylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Amino-3-(4-fluorophenyl)sulfonylpropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways.
類似化合物との比較
Similar Compounds
2-Amino-3-(4-fluorophenyl)propanoic acid: Lacks the sulfonyl group but shares the fluorophenyl and amino groups.
3-Amino-2-(4-fluorophenyl)propanoic acid: Similar structure but with different positioning of the amino group.
4-Amino-3-fluorophenylboronic acid: Contains a boronic acid group instead of the sulfonyl group.
Uniqueness
2-Amino-3-(4-fluorophenyl)sulfonylpropanoic acid is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
5460-58-2 |
|---|---|
分子式 |
C9H10FNO4S |
分子量 |
247.25 g/mol |
IUPAC名 |
2-amino-3-(4-fluorophenyl)sulfonylpropanoic acid |
InChI |
InChI=1S/C9H10FNO4S/c10-6-1-3-7(4-2-6)16(14,15)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |
InChIキー |
JAZXSGCVIRTMDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


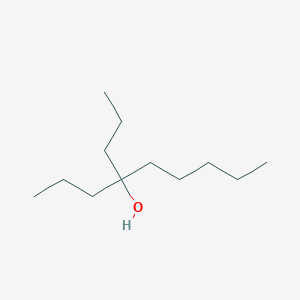
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)



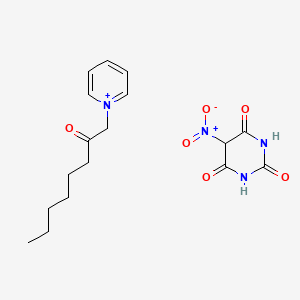
![5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine](/img/structure/B14729449.png)
![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)

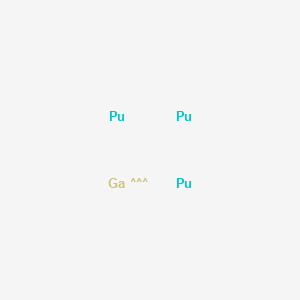
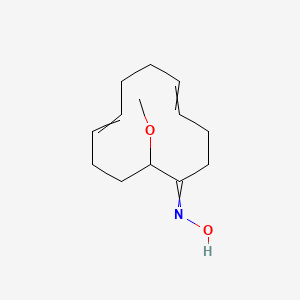

![Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate](/img/structure/B14729486.png)
